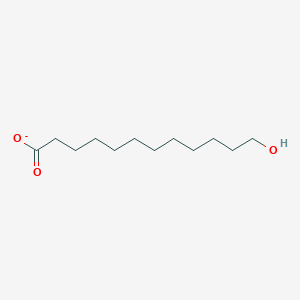

12-Hydroxylaurate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

12-hydroxylaurate is the conjugate base of 12-hydroxylauric acid. It is a conjugate base of a 12-hydroxylauric acid.

Aplicaciones Científicas De Investigación

Agricultural Applications

Drought Stress Mitigation

Recent studies have demonstrated that 12-hydroxylaurate can significantly mitigate drought stress in plants. For instance, in experiments with Prunus persica (peach seedlings), treatment with this compound improved physiological responses under drought conditions. Key findings include:

- Increased Photosynthetic Rate : Treatment with 50 ppm of this compound resulted in a net photosynthetic rate increase of approximately 204.55% compared to untreated controls.

- Enhanced Antioxidant Activity : The compound improved the activity of protective enzymes such as superoxide dismutase and catalase, leading to reduced oxidative damage during drought stress.

- Regulation of Osmotic Balance : The application led to increased levels of soluble sugars and proteins, which are crucial for maintaining osmotic balance in cells under stress conditions .

Biochemical Applications

Immune Activation in Plants

This compound has been identified as a potential immune activator in plants. Its role as a systemic immune elicitor suggests that it may enhance plant defenses against biotic stressors. Although research is still emerging, preliminary findings indicate that synthetic medium-chain hydroxy fatty acids can trigger immune responses, potentially leading to increased resistance against pathogens .

Therapeutic Applications

Potential Health Benefits

The compound's biochemical properties suggest several potential health applications:

- Antimicrobial Properties : As a derivative of lauric acid, this compound may exhibit antimicrobial activity, similar to its parent compound. This property could be harnessed in developing natural preservatives or therapeutic agents against infections.

- Metabolic Role : Being a human metabolite, it may play a role in various metabolic processes. Understanding its metabolic pathways could lead to insights into its therapeutic potential in metabolic disorders .

Case Study 1: Drought Stress in Peach Seedlings

In a controlled greenhouse study, peach seedlings were treated with this compound and subjected to drought conditions. The results showed that treated plants had significantly better leaf water content and reduced levels of malondialdehyde (a marker of oxidative stress), indicating enhanced resilience to drought .

| Treatment | Net Photosynthetic Rate Increase | MDA Reduction (%) | SOD Activity Increase |

|---|---|---|---|

| Control | - | - | - |

| This compound | 204.55% | 55.56% | Significant Increase |

Case Study 2: Immune Response Activation

A study investigating the effects of various hydroxy fatty acids on plant immune responses found that this compound could enhance resistance against fungal pathogens when applied as a foliar spray. This suggests its potential use as a biopesticide or growth enhancer in sustainable agriculture .

Propiedades

Fórmula molecular |

C12H23O3- |

|---|---|

Peso molecular |

215.31 g/mol |

Nombre IUPAC |

12-hydroxydodecanoate |

InChI |

InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/p-1 |

Clave InChI |

ZDHCZVWCTKTBRY-UHFFFAOYSA-M |

SMILES |

C(CCCCCC(=O)[O-])CCCCCO |

SMILES canónico |

C(CCCCCC(=O)[O-])CCCCCO |

Sinónimos |

12-hydroxydodecanoic acid 12-hydroxylauric acid omega-hydroxylauric acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.